An In-Depth Technical Guide to the Physicochemical Properties of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine
An In-Depth Technical Guide to the Physicochemical Properties of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted nitropyridine ring linked to a methylimidazole moiety, suggests potential applications as a scaffold in the design of targeted therapeutics. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with pharmacological targets.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The methodologies presented herein are grounded in established analytical principles to ensure scientific rigor and reproducibility.
Core Physicochemical Properties
A summary of the key physicochemical properties of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine is presented in the table below. This data is a combination of information from chemical suppliers and computational predictions, which provide a valuable starting point for experimental characterization.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₄O₃ | ChemScene[1] |
| Molecular Weight | 234.21 g/mol | ChemScene[1] |
| CAS Number | 1079178-12-3 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 83.08 Ų | ChemScene (Predicted)[1] |
| logP (Octanol-Water Partition Coefficient) | 1.49252 | ChemScene (Predicted)[1] |
| Hydrogen Bond Acceptors | 6 | ChemScene (Predicted)[1] |
| Hydrogen Bond Donors | 0 | ChemScene (Predicted)[1] |
| Rotatable Bonds | 3 | ChemScene (Predicted)[1] |
Experimental Characterization Workflow
The comprehensive characterization of a novel compound like 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine follows a structured analytical workflow. This ensures the confirmation of its identity, purity, and key physicochemical parameters.
Caption: General workflow for the characterization of a novel pyridine derivative.[2]
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
Importance: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. It significantly influences membrane permeability, plasma protein binding, and metabolic stability. A balanced logP is often sought in drug design to ensure adequate solubility and permeability.[3][4]
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol outlines the classic "shake-flask" method for determining the logP of a compound.[4]
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Preparation of Pre-Saturated Solvents:
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Mix equal volumes of n-octanol and water in a separatory funnel.
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Shake vigorously for 24 hours to ensure mutual saturation.
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Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
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Sample Preparation:
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Prepare a stock solution of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
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-
Partitioning:
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In a series of glass vials, add a precise volume of the n-octanol stock solution and a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).
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Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the two phases.
-
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A UV-Vis spectrophotometer can also be used by measuring the absorbance at the compound's λmax.[2]
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-
Calculation:
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The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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Causality Behind Experimental Choices:
-
Mutual Saturation of Solvents: This step is crucial to prevent volume changes during the partitioning experiment, which would affect the accuracy of the concentration measurements.
-
Equilibrium Time: Sufficient shaking time is necessary to ensure that the compound has fully distributed between the two phases, leading to a thermodynamically stable measurement.
-
Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration determination.
-
Analytical Technique: HPLC is often preferred due to its high sensitivity and specificity, allowing for accurate quantification even at low concentrations and in the presence of impurities.
Solubility
Importance: Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.
Experimental Protocol: Thermodynamic Solubility Measurement
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Sample Preparation: Add an excess amount of solid 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine to a known volume of buffer at a relevant physiological pH (e.g., pH 7.4).
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Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
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Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.
Ionization Constant (pKa)
Importance: The pKa value(s) of a molecule indicate the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects a compound's solubility, permeability, and interaction with biological targets. Pyridine and imidazole moieties are basic, while the nitro group can influence the overall electronic properties.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve.
Spectroscopic and Chromatographic Analysis
A comprehensive analytical characterization is essential to confirm the structure and purity of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling. The spectrum is expected to show signals for the methyl groups, the aromatic protons on the pyridine and imidazole rings, and the methoxy group.
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¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[6] Techniques like Electrospray Ionization (ESI) are commonly used for this type of molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.[7] Key expected vibrational bands include those for C-H, C=C, C=N, N-O (from the nitro group), and C-O bonds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of the compound.[5] A reversed-phase method with a C18 column and a mobile phase of acetonitrile or methanol and water with a modifier (e.g., formic acid or ammonium acetate) would be a suitable starting point.
Conclusion
A thorough understanding of the physicochemical properties of 3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine is indispensable for its rational development as a potential therapeutic agent. This guide has outlined the key parameters, provided detailed experimental protocols for their determination, and placed them within the context of a logical analytical workflow. The combination of predicted data and rigorous experimental characterization will provide the necessary foundation for advancing the study of this and related compounds in drug discovery programs.
References
-
Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]
-
ACS Publications. A Prospective Method To Guide Small Molecule Drug Design. Available from: [Link]
- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Isaac Scientific Publishing. Synthesis and Spectral Analysis of Pyridine Derivates. Available from: [Link]
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PMC. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
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- 5. helixchrom.com [helixchrom.com]
- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
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